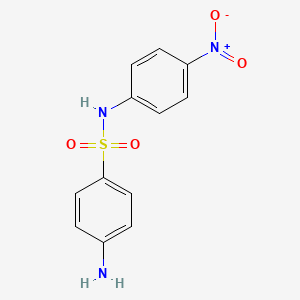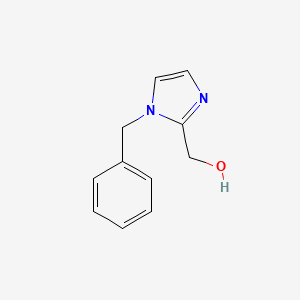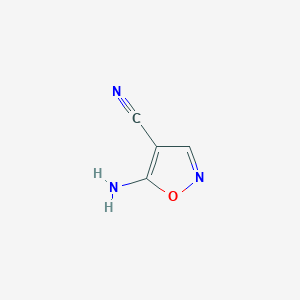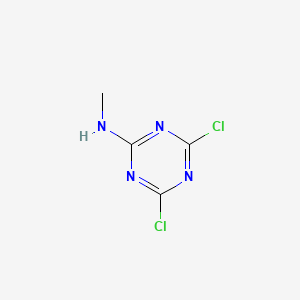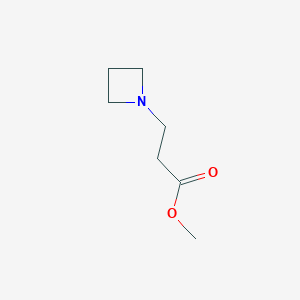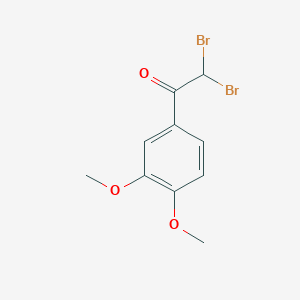![molecular formula C44H56O4 B1330612 4-叔丁基杯[4]芳烃 CAS No. 60705-62-6](/img/structure/B1330612.png)
4-叔丁基杯[4]芳烃
描述
4-tert-Butylcalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique basket-shaped structures, which allow them to act as host molecules for various guest species. The compound 4-tert-Butylcalix4arene is characterized by its four tert-butyl groups attached to the upper rim of the calixarene structure, providing steric hindrance and enhancing its solubility in organic solvents .
科学研究应用
4-tert-Butylcalix4arene has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 4-tert-Butylcalix4arene are paramagnetic transition and lanthanide metal ions . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these ions .
Mode of Action
4-tert-Butylcalix4arene interacts with its targets by binding to a variety of paramagnetic transition and lanthanide metals . This interaction is facilitated by the compound’s tetraphenolic lower-rim in the cone conformation . The compound is used as metalloligands in the synthesis of polymetallic clusters .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butylcalix4It is known that the compound can form complexes with various metal ions , potentially affecting pathways involving these ions.
Pharmacokinetics
The ADME properties of 4-tert-Butylcalix4It is known that the compound is a solid at room temperature , which may impact its bioavailability.
Result of Action
The binding of 4-tert-Butylcalix4arene to metal ions results in the formation of polymetallic clusters . These clusters have fascinating structural and magnetic properties .
Action Environment
The action of 4-tert-Butylcalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that the compound can form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcalix4arene typically involves the base-catalyzed condensation of para-tert-butylphenol with formaldehyde. This reaction is carried out under alkaline conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the macrocyclic structure .
Industrial Production Methods: In industrial settings, the synthesis of 4-tert-Butylcalix4arene can be optimized using microwave irradiation to accelerate the reaction and improve yields. This method reduces the reaction time from hours to minutes, making it a more efficient and scalable process .
化学反应分析
Types of Reactions: 4-tert-Butylcalix4arene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: Reduction of the quinone derivatives back to the phenolic form.
Substitution: Electrophilic substitution reactions, such as halogenation, acylation, and diazo coupling, can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like acyl chlorides, diazonium salts, and halogens under acidic or basic conditions.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated derivatives, and azo compounds, which can be further functionalized for various applications .
相似化合物的比较
- Calix6arene: Larger macrocyclic structure with six phenolic units, offering a larger cavity for guest encapsulation.
- Calix8arene: Even larger macrocyclic structure with eight phenolic units, providing an even larger cavity.
- p-tert-Butylcalix6arene: Similar to 4-tert-Butylcalix4arene but with six tert-butyl groups, offering different steric and solubility properties .
Uniqueness: 4-tert-Butylcalix4arene is unique due to its optimal cavity size for encapsulating small to medium-sized guest molecules. Its four tert-butyl groups provide significant steric hindrance, enhancing its solubility in organic solvents and making it a versatile compound for various applications .
属性
IUPAC Name |
5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLTRSBZLYZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209528 | |
| Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60705-62-6 | |
| Record name | p-tert-Butylcalix[4]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60705-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 344251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60705-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-tert-Butylcalix[4]arene forms inclusion compounds primarily through weak interactions like van der Waals forces, hydrogen bonding, and π-π interactions. [, ] The relative dominance of these forces can lead to different supramolecular structures and influence the selectivity of guest inclusion. []
A: The hydroxyl groups of 4-tert-Butylcalix[4]arene can be functionalized to introduce metal-binding sites. For instance, incorporating acetylhydrazide groups leads to a significant enhancement in binding affinity for transition metals. [] The calixarene's preorganized structure promotes multidentate coordination, contributing to this enhanced affinity. []
A: Yes, research has demonstrated that mixed porous phases of 4-tert-Butylcalix[4]arene can selectively absorb air components such as N2, O2, and CO2. [] The specific absorption properties likely arise from the arrangement of calixarene molecules in these porous structures.
ANone: The molecular formula is C44H56O4, and its molecular weight is 648.91 g/mol.
ANone: Common techniques include:
- X-ray diffraction (XRD): For determining the crystal structures of 4-tert-Butylcalix[4]arene and its complexes. [, , , ]
- Nuclear Magnetic Resonance (NMR): Provides information about the structure, conformation, and dynamics of the molecule in solution. [, , , , ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups and studying intermolecular interactions. [, ]
- UV-Vis Spectroscopy: Monitors electronic transitions and is used to study complex formation, particularly with chromophoric guests. [, , ]
A: Thermal treatment of 4-tert-Butylcalix[4]arene can lead to the formation of mixed porous phases, highlighting the influence of thermal history on its structure and gas absorption properties. []
A: The solubility of 4-tert-Butylcalix[4]arene in water is generally low but increases with temperature. [] This behavior suggests that its applications in aqueous environments might be limited or require specific formulation strategies.
A: The calixarene's bowl-shaped structure can provide a chiral environment, influencing the enantioselectivity of catalytic reactions. [] Additionally, the ability to introduce diverse functional groups at its upper and lower rims allows for tailoring the catalytic properties. [, ]
A: Yes, quantum DFT calculations have been used to investigate the interaction of 4-tert-Butylcalix[4]arene with H3O+ ions. [] These calculations provided insights into the structure and stability of the resulting complex and supported experimental observations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



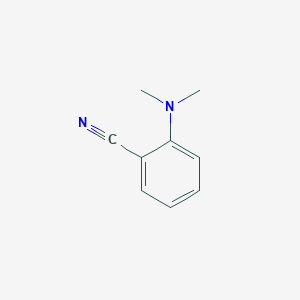
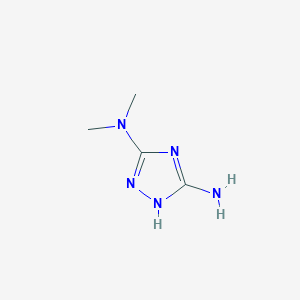

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
